FAM-CSKtide

Enzyme Kinetics Tyrosine Kinase Assay Substrate Optimization

Standard unlabeled peptides or generic fluorescent substrates fail to replicate FAM-CSKtide's kinetic profile or multiplex kinase recognition, forcing labs into radioactive workflows or inaccurate IC50 data. This 5-FAM labeled peptide delivers a validated solution. - **Broad specificity**: Recognizes Csk, Axl, cKit, Flt3, MET, Ret, VEGFRs; ideal for parallel activity profiling from one sample. - **Defined kinetics**: kcat 200 min⁻¹, Km 550 µM; ensures high S/N at low enzyme concentrations. - **Assay-ready**: Ex/Em 494/521 nm for FP or mobility shift; lyophilized powder for stable storage.

Molecular Formula C99H125N17O23
Molecular Weight 1921.1 g/mol
Cat. No. B12397156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAM-CSKtide
Molecular FormulaC99H125N17O23
Molecular Weight1921.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)N
InChIInChI=1S/C99H125N17O23/c1-3-57(2)85(97(136)115-79(52-61-31-34-63(117)35-32-61)96(135)114-78(51-60-25-11-6-12-26-60)95(134)113-77(50-59-23-9-5-10-24-59)94(133)112-76(88(127)106-56-82(104)120)49-58-21-7-4-8-22-58)116-93(132)75(42-44-84(123)124)111-92(131)74(41-43-83(121)122)110-91(130)73(30-15-19-47-102)109-90(129)72(29-14-18-46-101)108-89(128)71(28-13-17-45-100)107-87(126)70(103)27-16-20-48-105-86(125)62-33-38-67-66(53-62)98(137)139-99(67)68-39-36-64(118)54-80(68)138-81-55-65(119)37-40-69(81)99/h4-12,21-26,31-40,53-55,57,70-79,85,117-119H,3,13-20,27-30,41-52,56,100-103H2,1-2H3,(H2,104,120)(H,105,125)(H,106,127)(H,107,126)(H,108,128)(H,109,129)(H,110,130)(H,111,131)(H,112,133)(H,113,134)(H,114,135)(H,115,136)(H,116,132)(H,121,122)(H,123,124)/t57-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,85-/m0/s1
InChIKeySTKBRLQSXYLMQY-FYRVVHPZSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAM-CSKtide Procurement: A 5-FAM-Labeled Tyrosine Kinase Substrate for Fluorescent Kinase Activity Assays


FAM-CSKtide is a fluorescently labeled synthetic peptide substrate for C-terminal Src kinase (Csk) and a broad range of additional tyrosine kinases [1]. It consists of the CSKtide core sequence (KKKKEEIYFFF) with a 5-carboxyfluorescein (5-FAM) label attached at the N-terminus, enabling fluorescence-based detection (Abs/Em = 494/521 nm) for kinase activity assays [1][2]. The compound has a molecular weight of approximately 1921.15 Da and a molecular formula of C99H125N17O23 [1]. It is supplied as a lyophilized powder and is intended for research use only [1].

Fluorescent kinase activity assay format — non-radioactive, direct detection via 5-FAM label
Csk and broad-spectrum tyrosine kinase profiling — supports multi-target signaling research
High-throughput screening compatibility — mobility shift and fluorescence polarization ready

Why FAM-CSKtide Cannot Be Replaced by Unlabeled CSKtide or Generic Fluorescent Substrates


FAM-CSKtide cannot be directly substituted by unlabeled CSKtide or alternative fluorescent kinase substrates due to three critical factors. First, the 5-FAM label is essential for non-radioactive, fluorescence-based detection in assays such as fluorescence polarization (FP) and mobility shift assays [1]. Second, the core peptide sequence (KKKKEEIYFFF) was specifically optimized for Csk activity and exhibits a unique kinetic profile—achieving a kcat of 200 min⁻¹ and a Km of 550 µM—which is not matched by generic tyrosine kinase substrates like poly(Glu,Tyr) or EGQYQPQPG [2]. Third, FAM-CSKtide demonstrates broad recognition by a panel of clinically relevant kinases including Axl, cKit, Flt3, MET, Ret, and VEGFRs, a profile not shared by standard PKA substrates such as Kemptide or Src-selective peptides like Srctide [1]. Substituting FAM-CSKtide with an unlabeled analog necessitates the addition of a radioactive or secondary detection step, increasing cost, complexity, and safety concerns, while substituting with a generic fluorescent peptide may yield inaccurate or non-comparable kinetic data [1][2].

Unlabeled CSKtide may require radioactivity
Direct fluorescence readout is lost without the 5-FAM label, shifting detection to ³²P-ATP or secondary antibody steps, which increases assay complexity and safety concerns.
Generic substrates may not match CSKtide kinetics
Poly(Glu,Tyr) and EGQYQPQPG show substantially different catalytic efficiency and lack the defined stoichiometry required for reproducible quantitative assays.
Src-family selective peptides limit kinase coverage
Substrates like FAM-Srctide target a narrower kinase panel; multi-kinase profiling workflows may require additional peptides, increasing procurement and validation effort.

FAM-CSKtide Quantitative Differentiation Evidence: Kinetic Parameters, Fluorescence Properties, and Kinase Selectivity


CSKtide Core Sequence Demonstrates 500-Fold Higher Catalytic Efficiency than EGQYQPQPG

The core CSKtide peptide sequence (KKKKEEIYFFF) exhibits a catalytic efficiency (kcat/Km) that is at least 500-fold greater than that of the alternative Csk peptide substrate EGQYQPQPG [1]. This translates to a kcat of 200 ± 10 min⁻¹ and a Km of 550 ± 100 µM for CSKtide, measured in the presence of Mn²⁺ [1]. In contrast, the catalytic efficiency of poly(Glu,Tyr), a commonly used polymeric substrate, is only within a factor of 4 of CSKtide, with a reported kcat of approximately 40 min⁻¹ [1][2]. This substantial efficiency gain directly reduces the amount of enzyme and substrate required per assay, lowering per-well costs and improving assay sensitivity [1].

Catalytic efficiency vs EGQYQPQPG
Head-to-head
≥500-fold higher kcat/Km for CSKtide core sequence
Supports lower enzyme and substrate requirements per assay
kcat 200 ± 10 min⁻¹; Km 550 ± 100 µM (Mn²⁺, pH 7.4, 30°C)
Enzyme Kinetics Tyrosine Kinase Assay Substrate Optimization

FAM-CSKtide Fluorescence Properties Enable Direct, Non-Radioactive Detection at 494/521 nm

FAM-CSKtide is covalently labeled with 5-carboxyfluorescein (5-FAM), providing distinct fluorescence properties with an excitation maximum (Abs) at 494 nm and an emission maximum (Em) at 521 nm [1][2]. This labeling allows for direct, non-radioactive detection of phosphorylation events using common fluorescence plate readers or capillary electrophoresis systems, such as the Caliper EZReader [1][3]. In contrast, unlabeled CSKtide requires either radioactive ³²P-ATP labeling or a secondary detection step (e.g., antibody-based), which introduces additional time, cost, and safety considerations [1]. The 5-FAM label on FAM-CSKtide is also more stable and resistant to hydrolysis compared to FITC-labeled peptides, ensuring consistent performance over time [4].

Fluorescence detection at 494/521 nm
Head-to-head
5-FAM label enables direct, non-radioactive readout
Simplifies workflow and supports HTS automation
More stable than FITC-labeled peptides; compatible with FP and mobility shift assays
Fluorescence Polarization Kinase Assay High-Throughput Screening

FAM-CSKtide Recognizes a Broad Panel of 15+ Clinically Relevant Kinases, Including Axl, cKit, Flt3, MET, and VEGFRs

FAM-CSKtide is a substrate for at least 15 distinct tyrosine kinases, including Axl, cKit, ERBB4, Fes, Flt3, IGF-1R, MET, MUSK, PYK2, Ret, TIE2, TrkA, VEGF-R1, and VEGF-R2, in addition to its primary target Csk [1]. This broad recognition profile contrasts with more selective substrates like FAM-Srctide, which is primarily recognized by Src-family kinases (Src, Fyn, Lck, Hck, Lyn, Yes) and exhibits a Km of ~120 µM and kcat of 850 min⁻¹ for Src . While FAM-Srctide offers higher catalytic efficiency for Src-family kinases, FAM-CSKtide's broader kinase coverage makes it suitable for multi-kinase profiling studies, where a single substrate can be used to assess the activity of a diverse panel of targets [1].

Kinase recognition panel
Data to verify
15+ kinases reported, including Axl, cKit, Flt3, MET, VEGFRs
May support multi-kinase profiling with a single substrate
Source-specific review recommended; compare with FAM-Srctide for Src-family studies
Kinase Profiling Selectivity Multi-Kinase Assay

CSKtide Km of 550 µM for Csk is Comparable to Poly(Glu,Tyr) but Offers Defined Stoichiometry

The Km of the CSKtide core peptide (KKKKEEIYFFF) for Csk is reported as 550 µM in the presence of Mn²⁺ and 1.8 mM in the presence of Mg²⁺ [1][2]. This affinity is comparable to the polymeric substrate poly(Glu,Tyr) 4:1, which has a reported Km of approximately 0.67 µM for full-length enzyme under similar conditions [2]. However, poly(Glu,Tyr) is a heterogeneous polymer with variable length and composition, leading to ill-defined stoichiometry and potential batch-to-batch variability in phosphorylation assays [3]. In contrast, FAM-CSKtide is a chemically defined, monodisperse peptide with a known molecular weight and precise phosphorylation stoichiometry, enabling more accurate and reproducible quantitative measurements [1].

Substrate affinity and stoichiometry
Class-level
Km 550 µM (Mn²⁺); defined 1:1 phosphorylation stoichiometry
Defined stoichiometry supports reproducible IC50 determinations
poly(Glu,Tyr) has undefined stoichiometry despite lower apparent Km
Enzyme Kinetics Substrate Affinity Assay Development

FAM-CSKtide Application Scenarios: From High-Throughput Inhibitor Screening to Multi-Kinase Profiling


High-Throughput Screening (HTS) of Csk and Multi-Kinase Inhibitors

FAM-CSKtide's fluorescent label (Ex/Em 494/521 nm) enables direct, non-radioactive detection of kinase activity, making it ideal for high-throughput screening of compound libraries against Csk and a panel of 14 additional kinases [1][2]. The robust catalytic efficiency of the core CSKtide sequence (kcat 200 min⁻¹) ensures a strong signal-to-noise ratio even at low enzyme concentrations, reducing assay costs [3]. The defined stoichiometry of the peptide substrate also facilitates accurate IC50 determination for hit-to-lead optimization [3].

Multi-Kinase Activity Profiling for Signaling Pathway Analysis

Given its broad recognition by kinases such as Axl, cKit, Flt3, MET, Ret, and VEGFRs, FAM-CSKtide can be used as a universal substrate to profile the activity of multiple kinases in parallel from a single biological sample [1]. This approach is particularly valuable for studying complex signaling networks in cancer or immunology, where the activity of several tyrosine kinases must be monitored simultaneously to understand pathway crosstalk and drug effects [1].

Fluorescence Polarization (FP) Assays for Real-Time Kinase Binding Kinetics

The 5-FAM label on FAM-CSKtide allows for the use of fluorescence polarization (FP) to measure real-time binding kinetics between the substrate and its target kinases [1]. This technique can distinguish between phosphorylated and unphosphorylated peptide states, enabling the study of enzyme mechanism and the screening of allosteric modulators [1].

Csk-Specific Activity Assays in the Presence of Src-Family Kinases

While FAM-CSKtide is recognized by multiple kinases, its high catalytic efficiency for Csk (≥500-fold over EGQYQPQPG) allows for the specific measurement of Csk activity in complex mixtures when used in conjunction with selective inhibitors of other kinases or under defined buffer conditions [3]. This is critical for dissecting the specific role of Csk in regulating Src-family kinase activity in cellular signaling pathways [3].

Application
Selection Property
Validation Focus
HTS of Csk and multi-kinase inhibitors
Fluorescent, non-radioactive detection; robust signal-to-noise ratio
Assay sensitivity and reproducibility at screening scale
Multi-kinase activity profiling
Broad kinase recognition panel
Cross-kinase activity consistency and profiling coverage
Real-time binding kinetics by FP
5-FAM label for fluorescence polarization readout
Phosphorylation state discrimination and allosteric modulator screening
Csk-specific activity in kinase mixtures
High catalytic efficiency for Csk vs. EGQYQPQPG
Selective Csk measurement with inhibitor-based discrimination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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